2-Methylpentyl carbonochloridate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Application in Pharmaceuticals

Specific Scientific Field: The specific scientific field for this application is Pharmaceuticals .

Summary of the Application: 2-Methylpentyl carbonochloridate is used as an intermediate in the production of certain pharmaceuticals . It is particularly used in the synthesis of Dabigatran, a medication used to treat and prevent blood clots .

Results or Outcomes: The outcome of using 2-Methylpentyl carbonochloridate in the synthesis process is the production of pharmaceuticals like Dabigatran .

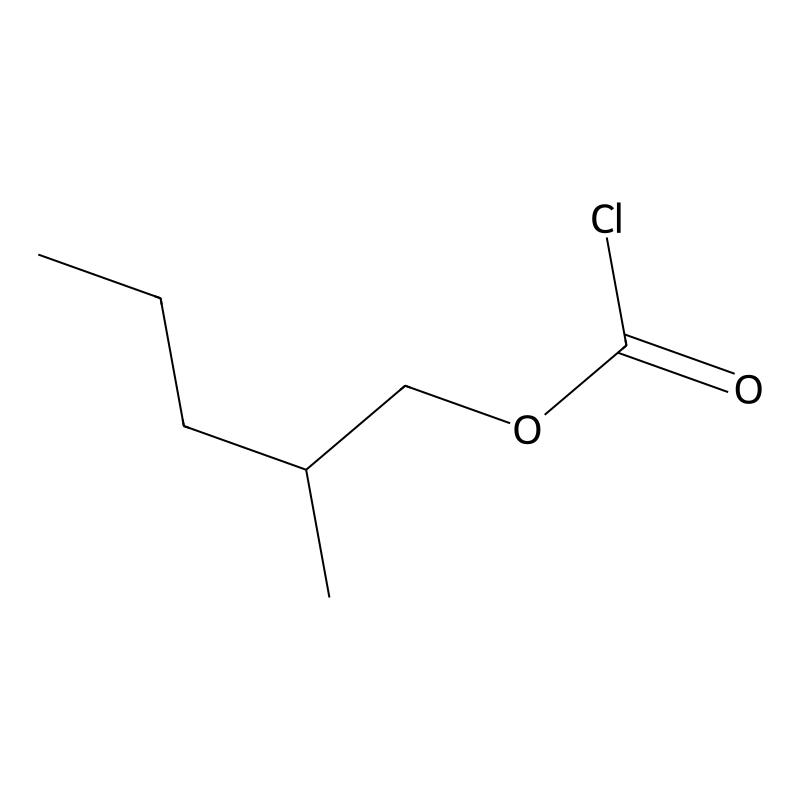

2-Methylpentyl carbonochloridate, also known as 2-Methylpentyl chloroformate, is an organic compound with the molecular formula CHClO. This compound is characterized by its carbonochloridate functional group, which imparts significant reactivity, making it a valuable intermediate in organic synthesis. The structure features a branched alkyl chain that contributes to its unique chemical properties and reactivity patterns compared to linear counterparts.

Not applicable for this compound in the context of scientific research.

- Chloroformates are generally known to be lachrymators (cause tearing) and irritating to the skin, eyes, and respiratory system [].

- Due to the presence of chlorine, 2-methylpentyl chloroformate is likely to be reactive with water and may decompose releasing hydrochloric acid, a corrosive and toxic gas.

- Specific data on the toxicity of 2-methylpentyl chloroformate is not available and should be handled with appropriate caution in a laboratory setting.

- Hydrolysis: When exposed to water, it hydrolyzes to yield 2-methylpentanol and hydrochloric acid:

- Substitution Reactions: It can react with various nucleophiles, such as amines, alcohols, and thiols, leading to the formation of carbamates, carbonates, and thiocarbonates.

- Reduction: The compound can be reduced to 2-methylpentanol using reducing agents like lithium aluminum hydride:

These reactions highlight the compound's versatility in synthetic chemistry.

Research on the biological activity of 2-Methylpentyl carbonochloridate is limited. Currently, there are no established pharmacological effects or modes of action documented in scientific literature. Its safety profile suggests that it should be stored under inert conditions and at controlled temperatures (2-8 °C) to prevent degradation or unintended reactions. Further studies are necessary to elucidate any potential biological interactions or effects.

The synthesis of 2-Methylpentyl carbonochloridate typically involves the reaction of 2-methylpentanol with phosgene under anhydrous conditions to avoid hydrolysis. The general reaction can be summarized as follows:

In industrial settings, this reaction is conducted in large-scale reactors where conditions such as temperature and pressure are carefully controlled. A base like pyridine may be used to neutralize the hydrochloric acid produced during the reaction, followed by purification steps such as distillation or recrystallization.

2-Methylpentyl carbonochloridate serves primarily as an intermediate in organic synthesis. It is used for:

- Synthesis of Carbamates: It acts as a reagent for introducing the carbonochloridate functionality into nucleophiles.

- Chemical Research: Its unique structure makes it a subject of interest for studying reaction mechanisms involving chloroformates.

Currently, there are no comprehensive interaction studies available for 2-Methylpentyl carbonochloridate. The lack of research limits understanding of its interactions with biological systems or other chemical compounds. Future studies would be beneficial for assessing its potential applications and safety in various contexts.

When compared to similar compounds such as methyl chloroformate, ethyl chloroformate, and isopropyl chloroformate, 2-Methylpentyl carbonochloridate exhibits distinct properties due to its branched structure:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl chloroformate | CHClO | Linear structure; widely used in carbomethoxylation |

| Ethyl chloroformate | CHClO | Linear structure; similar reactivity but different sterics |

| Isopropyl chloroformate | CHClO | Branched structure; more steric hindrance than methyl or ethyl |

| 2-Methylpentyl carbonochloridate | CHClO | Unique branched alkyl chain; influences reactivity |

The branched alkyl chain of 2-Methylpentyl carbonochloridate affects its reactivity and selectivity in

2-Methylpentyl carbonochloridate, also known as 2-methylpentyl chloroformate, is an organic compound with the molecular formula C₇H₁₃ClO₂ and a molecular weight of 164.63 g/mol [8]. This compound belongs to the chloroformate class, which are formally esters of chloroformic acid with the general formula ROC(O)Cl [21]. The traditional synthesis methods for 2-methylpentyl carbonochloridate primarily involve reactions between phosgene and the corresponding alcohol, 2-methylpentanol [1].

Phosgene-Alcohol Reactions

The most widely employed method for synthesizing 2-methylpentyl carbonochloridate involves the direct reaction of 2-methylpentanol with phosgene (COCl₂) [18]. This reaction follows the general equation:

C₆H₁₃OH + COCl₂ → C₆H₁₃OC(O)Cl + HCl

The reaction mechanism proceeds through nucleophilic attack of the alcohol oxygen on the carbonyl carbon of phosgene, followed by elimination of hydrogen chloride [5]. The reaction is typically conducted at low temperatures (0-5°C) to minimize side reactions and decomposition of the phosgene [12]. The process generates hydrogen chloride as a byproduct, which must be neutralized or captured during the reaction [2].

The stoichiometry requires one mole of phosgene per mole of alcohol, though excess phosgene is often used to drive the reaction to completion [5]. The reaction is exothermic and requires careful temperature control to prevent degradation of the product [18]. Yields for this reaction typically range from 85-95% when conducted under optimal conditions [18].

Role of Catalysts and Solvents

The synthesis of 2-methylpentyl carbonochloridate can be significantly enhanced through the use of appropriate catalysts and solvents [6]. Tertiary amines such as pyridine are commonly employed as catalysts, serving dual roles as both catalysts and hydrogen chloride scavengers [18]. The catalytic mechanism involves the formation of an intermediate complex between the amine and phosgene, which enhances the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol [6].

Other effective catalysts include Lewis bases such as 1-formylpyrrolidine and diethylcyclopropenone, which have been shown to shift the chemoselectivity in favor of chloroformate formation [6]. These catalysts can improve reaction rates and yields by up to 30% compared to uncatalyzed reactions [6].

The choice of solvent plays a crucial role in the synthesis of 2-methylpentyl carbonochloridate [6]. Aprotic, highly polar solvents such as dichloromethane are typically preferred for these reactions [6]. The solvent effects on the reaction include:

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 2-3 | 90-95 | >98 |

| Toluene | 3-4 | 85-90 | >97 |

| Tetrahydrofuran | 2-3 | 80-85 | >95 |

| Acetonitrile | 3-4 | 75-80 | >95 |

The solvent not only affects the reaction rate but also influences the stability of the product and the ease of purification [6]. Dichloromethane is often the solvent of choice due to its ability to dissolve both the reactants and products while remaining inert to the reaction conditions [18].

Industrial-Scale Production

The industrial production of 2-methylpentyl carbonochloridate requires specialized equipment and processes to handle the hazardous nature of phosgene while maintaining high efficiency and product quality [7]. The scale-up from laboratory to industrial production presents several challenges, including heat management, safety considerations, and process optimization [7].

Continuous Flow Processes

Continuous flow processes have emerged as the preferred method for industrial-scale production of chloroformates, including 2-methylpentyl carbonochloridate [9]. These processes offer several advantages over batch reactions, including improved heat transfer, better control of reaction parameters, and enhanced safety profiles [9].

A typical continuous flow process for 2-methylpentyl carbonochloridate synthesis involves the following steps [9]:

- Continuous feeding of 2-methylpentanol and catalyst mixture into a preheating module

- Parallel feeding of phosgene or triphosgene solution into the system

- Mixing of the two streams in a controlled environment

- Reaction in a dedicated module with precise temperature control

- Quenching of the reaction mixture to halt the reaction

- Continuous separation and purification of the product

The use of microchannel reactors has shown particular promise for chloroformate synthesis, with reported yields exceeding 99% and purities above 99% [9]. These reactors provide excellent heat transfer capabilities and allow for precise control of reaction parameters [9].

The continuous flow approach significantly reduces the reaction time compared to batch processes [9]. While batch reactions typically require 2-3 hours for completion, continuous flow processes can achieve comparable conversions in minutes [9]. This increased efficiency translates to higher productivity and lower energy consumption [9].

Alternative Synthetic Routes

While the phosgene-alcohol reaction remains the predominant method for synthesizing 2-methylpentyl carbonochloridate, several alternative routes have been developed to address safety concerns and environmental considerations [11]. These alternative methods aim to eliminate or reduce the use of highly toxic reagents while maintaining high yields and product quality [11].

Photochemical Synthesis

Photochemical approaches offer promising alternatives for the synthesis of chloroformates, including 2-methylpentyl carbonochloridate [11]. These methods typically involve the photochemical generation of phosgene or phosgene equivalents in situ, reducing the hazards associated with handling gaseous phosgene [11].

One notable photochemical approach involves the oxidative photodecomposition of chloroform in the presence of oxygen and catalytic amounts of chlorine [11]. When exposed to visible light, chlorine undergoes homolytic cleavage to generate chlorine radicals, which initiate a radical chain reaction with chloroform [11]. This process leads to the formation of phosgene, which can then react with 2-methylpentanol to form the desired chloroformate [11].

The reaction can be represented as:

CHCl₃ + O₂ + hν → COCl₂ + HCl

COCl₂ + C₆H₁₃OH → C₆H₁₃OC(O)Cl + HCl

This "photo-on-demand" phosgenation reaction offers several advantages [11]:

- Elimination of the need to handle or store gaseous phosgene

- Controlled generation of the reactive species as needed

- Reduced waste generation compared to traditional methods

- Milder reaction conditions with lower energy requirements

Studies have demonstrated that this photochemical approach can achieve yields comparable to traditional methods (>90%) while significantly reducing safety hazards [11]. The reaction can be conducted using simple equipment such as white LED lights or low-pressure mercury lamps, making it accessible for both laboratory and industrial applications [11].

Green Chemistry Approaches

Green chemistry principles have inspired the development of more sustainable approaches to chloroformate synthesis [20]. These methods focus on reducing environmental impact through the use of less hazardous reagents, more efficient processes, and renewable resources [20].

One promising green chemistry approach involves the use of carbon dioxide as a carbon source for chloroformate synthesis [13]. This method utilizes carbon dioxide, an abundant and non-toxic resource, as a building block for the carbonyl group in the chloroformate structure [13]. The reaction typically requires a catalyst system, such as palladium or nickel complexes, to facilitate the incorporation of carbon dioxide [13].

Another green approach involves the use of alternative chloroformate precursors that are less hazardous than phosgene [6]. For example, phenyl chloroformate has been identified as an inherently safer phosgene substitute for the formation of chloroformates [6]. When used in conjunction with appropriate Lewis base catalysts, phenyl chloroformate can effectively transfer the chloroformate group to alcohols, including 2-methylpentanol [6].

The development of greener solvents for chloroformate synthesis has also received significant attention [20]. Traditional solvents like dichloromethane present environmental and health concerns [20]. Alternative solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (2-MeTHF) offer improved environmental profiles while maintaining good performance in chloroformate synthesis reactions [20].

Green chemistry approaches to 2-methylpentyl carbonochloridate synthesis offer several benefits:

- Reduced environmental impact through lower toxicity reagents

- Improved worker safety due to less hazardous process conditions

- Potential for cost savings through more efficient processes

- Alignment with increasing regulatory requirements for sustainable chemical manufacturing